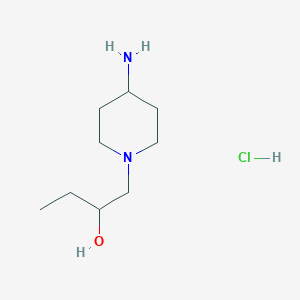
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C₉H₂₁ClN₂O. It is a hydrochloride salt form of 1-(4-aminopiperidin-1-yl)butan-2-ol, which is a derivative of piperidine. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
準備方法
The synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and butan-2-ol as the primary starting materials.
Reaction Conditions: The piperidine is first aminated to introduce the amino group at the 4-position. This is followed by the addition of butan-2-ol to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(4-Aminopiperidin-1-yl)ethanol hydrochloride: This compound has a shorter carbon chain and may exhibit different chemical and biological properties.
1-(4-Aminopiperidin-1-yl)propan-2-ol hydrochloride: This compound has a different substitution pattern, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-2-9(12)7-11-5-3-8(10)4-6-11;/h8-9,12H,2-7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWCDXYZOQCHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC(CC1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














